5-Aminosalicylic Acid

Inflammatory Bowel Disease Nuclear Receptor Pharmacology NF-κB Signaling

Select 5-Aminosalicylic Acid (5-ASA, mesalamine) as the unformulated, zwitterionic active moiety for mechanistic IBD research. Unlike its prodrugs (sulfasalazine, olsalazine, balsalazide), 5-ASA requires no bacterial azo-reduction, eliminating confounding variables in cell-based assays. It acts as a specific PPAR-γ agonist (EC50 ~2 µM) and direct lipoxygenase inhibitor (IC50 250 µM), enabling precise target engagement studies. As a BCS Class IV drug with pH-dependent solubility (50 mg/mL in 1M HCl), it is the industry-standard model for colon-targeted nanocarrier and polymeric conjugate development. Additionally, 5-ASA serves as a high-selectivity probe for NAT2 enzyme kinetics (27- to 645-fold catalytic efficiency over 4-ASA) and a validated reference standard for HPLC, MECC, and DPPH• assay method development. Choose 5-ASA for reproducible, translationally relevant data.

Molecular Formula C7H7NO3
Molecular Weight 153.14 g/mol
CAS No. 89-57-6
Cat. No. B1676304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminosalicylic Acid
CAS89-57-6
Synonyms5 Aminosalicylate
5 Aminosalicylic Acid
5-Aminosalicylate
5-Aminosalicylic Acid
Asacol
Asacolon
Ascolitin
Canasa
Claversal
Fivasa
Hydrochloride, Mesalamine
Lixacol
m Aminosalicylic Acid
m-Aminosalicylic Acid
Mesalamine
Mesalamine Hydrochloride
Mesalamine Monosodium Salt
Mesalazine
Mesasal
meta Aminosalicylic Acid
meta-Aminosalicylic Acid
Monosodium Salt, Mesalamine
Novo 5 ASA
Novo-5 ASA
Pentasa
Rowasa
Salofalk
Molecular FormulaC7H7NO3
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)C(=O)O)O
InChIInChI=1S/C7H7NO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,8H2,(H,10,11)
InChIKeyKBOPZPXVLCULAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 70 °F (NTP, 1992)
Slightly soluble in water, alcohol;  more soluble in hot water;  soluble in hydrochloric acid
Insoluble in ethanol
1.22e+01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





5-Aminosalicylic Acid (CAS 89-57-6) Procurement Guide: Sourcing the Active Moiety for Targeted Research and Formulation


5-Aminosalicylic Acid (5-ASA), also known as mesalamine or mesalazine, is a small-molecule, zwitterionic, amphoteric compound characterized by a phenolic ring bearing both a hydroxyl and an amino group [1]. It is the well-established active therapeutic moiety generated in the colon upon the bacterial cleavage of azo-bonded prodrugs such as sulfasalazine, olsalazine, and balsalazide [2]. Beyond its central role as a foundational first-line therapy for mild-to-moderate ulcerative colitis, 5-ASA serves as a critical research tool for investigating peroxisome proliferator-activated receptor gamma (PPAR-γ) agonism [3], NF-κB pathway inhibition [4], and radical scavenging mechanisms [5]. Its procurement is a fundamental requirement for laboratories focused on inflammatory bowel disease (IBD) drug development, novel colon-targeted delivery systems, and molecular pharmacology studies.

Why 5-Aminosalicylic Acid Cannot Be Interchanged with Its Prodrugs or Isomers in Experimental Settings


While sulfasalazine, olsalazine, and balsalazide are all prodrugs designed to deliver 5-aminosalicylic acid (5-ASA) to the colon, their substitution for the unformulated active moiety in a controlled in vitro or ex vivo experimental context is scientifically invalid. The prodrugs require bacterial azo-reductase activity to release 5-ASA, a variable that is absent in most cell-based assays and introduces confounding factors such as the co-release of an inactive carrier molecule (e.g., sulfapyridine from sulfasalazine) which possesses its own distinct pharmacological and toxicological profile [1]. Furthermore, 5-ASA itself exhibits unique physicochemical properties that directly influence experimental design. As a poorly soluble, low-permeability zwitterion (BCS Class IV), its behavior in permeability assays (e.g., Caco-2 monolayers) is fundamentally different from that of its prodrugs, which have distinct solubility and transport characteristics [2]. The precise, quantifiable engagement of specific molecular targets—such as the selective agonism of PPAR-γ (EC50 ≈ 2 µM) and the direct inhibition of lipoxygenase (IC50 = 250 µM)—is a function of the free 5-ASA molecule, not its conjugated prodrug forms [3][4]. Therefore, to ensure data reproducibility and mechanistic clarity, the direct procurement of 5-aminosalicylic acid is non-negotiable for studies aimed at elucidating its intrinsic pharmacological activity, antioxidant capacity, and biopharmaceutical behavior.

Quantitative Evidence Guide: 5-Aminosalicylic Acid vs. Comparators for Scientific Selection


Specific PPAR-γ Agonism: 5-ASA vs. its Inactive Metabolite and Carrier Molecule

The anti-inflammatory action of 5-ASA is directly linked to its selective agonism of PPAR-γ, a nuclear receptor. In direct comparison, 5-ASA exhibits an EC50 of approximately 2 µM for PPAR-γ activation, establishing a clear concentration-response relationship for this mechanism [1]. This activity is completely absent in sulfapyridine, the carrier molecule released from sulfasalazine, which is clinically inactive for treating ulcerative colitis [2]. Similarly, the primary human metabolite of 5-ASA, N-acetyl-5-aminosalicylic acid (Ac-5-ASA), is also considered inactive [3]. This demonstrates that the parent molecule, 5-ASA, is the sole active PPAR-γ ligand among the relevant sulfasalazine-derived moieties.

Inflammatory Bowel Disease Nuclear Receptor Pharmacology NF-κB Signaling

Superior Chain-Breaking Antioxidant Activity of 5-ASA vs. Salicylate and Acetaminophen

5-ASA demonstrates a significantly higher antioxidant potency compared to structurally related phenolic compounds. In assays measuring peroxyl radical scavenging, 5-ASA acts as a chain-breaking antioxidant, producing a concentration-dependent inhibition period comparable to the reference antioxidant Trolox [1]. In stark contrast, salicylate and acetaminophen, which share a similar core structure, are significantly weaker, acting only as oxidation retardants rather than efficient chain-breakers [2]. Furthermore, 5-ASA is the most active among these three in inhibiting Fe2+/ascorbate-induced lipid peroxidation in sarcoplasmic reticulum membranes [3].

Oxidative Stress Free Radical Biology Lipid Peroxidation

Specific Lipoxygenase Inhibition by 5-ASA, Not Its Carrier Sulfapyridine

The anti-inflammatory mechanism of 5-ASA is further distinguished by its inhibition of the lipoxygenase pathway. In a head-to-head in vitro comparison, 5-aminosalicylic acid potently inhibits soybean lipoxygenase with an IC50 of 250 µM [1]. Its major colonic metabolite, N-acetyl-5-aminosalicylic acid, also inhibits this enzyme in a noncompetitive manner (Ki 3.0 × 10⁻⁸ M) [2]. Crucially, sulphapyridine—the other major metabolite of sulfasalazine—shows no inhibitory activity against lipoxygenase [3]. This provides clear biochemical evidence for why the therapeutic activity of sulfasalazine resides solely in its 5-ASA component.

Inflammatory Bowel Disease Eicosanoid Pathway Enzyme Inhibition

5-ASA's BCS Class IV Profile Demarcates It from Prodrugs for Permeability Studies

The biopharmaceutical properties of 5-ASA are a key differentiator for experimental design. Based on its low solubility and low permeability, 5-ASA is classified as a Biopharmaceutics Classification System (BCS) Class IV drug [1]. Studies in Caco-2 cell monolayers demonstrate that the transport of 5-ASA is very low, partly due to its interaction with multiple cellular efflux pumps and transporters, a behavior not shared by its prodrugs which have been specifically designed to overcome this absorption barrier [2]. In vitro solubility data confirms this, showing 5-ASA is soluble in 1 M HCl at 50 mg/mL but is otherwise poorly soluble in water and physiological buffers .

Biopharmaceutics Drug Delivery Colon-Targeting

NAT2-Mediated Acetylation: A Unique Metabolic Pathway of 5-ASA

5-ASA is a substrate for arylamine N-acetyltransferases (NAT), particularly NAT2, which converts it to its primary metabolite, N-acetyl-5-aminosalicylic acid (Ac-5-ASA) [1]. A direct comparison of the catalytic efficiency of NAT enzymes shows that 5-ASA is acetylated with a catalytic efficiency 27 to 645 times higher than that for its isomer, 4-aminosalicylic acid (4-ASA) [2]. This highlights a significant differential in metabolic handling between closely related isomers. The conversion to Ac-5-ASA is a key determinant of 5-ASA's bioavailability and local colonic concentration, a variable that is not relevant for its non-acetylated prodrugs until after they are cleaved.

Pharmacogenomics Drug Metabolism N-acetyltransferase

Analytical Purity: MECC Method Validation Against the USP Standard for 5-ASA

For quality control and analytical development, the procurement of 5-ASA is supported by validated, compendial-grade methods. A micellar electrokinetic capillary chromatography (MECC) method for determining impurities in 5-ASA drug substance was developed and directly compared to the official high-performance liquid chromatographic (HPLC) method from the United States Pharmacopoeia (USP) [1]. The comparison showed that both methods were similar in terms of migration/retention time reproducibility, peak area/height reproducibility, linearity, and limit of quantitation, while the MECC separation was 2× faster than HPLC [2]. Both methods meet the stringent system suitability requirements of the USP for 5-ASA analysis [3].

Quality Control Analytical Chemistry Pharmaceutical Analysis

Key Research and Industrial Application Scenarios for 5-Aminosalicylic Acid Procurement


Target-Based Drug Discovery and Mechanism of Action Studies

Procure 5-ASA to investigate PPAR-γ-mediated anti-inflammatory pathways and NF-κB inhibition. As a specific PPAR-γ agonist with an EC50 of ~2 µM [7], 5-ASA is the essential tool compound for elucidating the role of this nuclear receptor in intestinal inflammation. Use it in reporter gene assays, co-activator recruitment studies, and downstream target gene expression analysis (e.g., cytokine profiling) to dissect the molecular pharmacology of this pathway without the confounding variables introduced by prodrugs or inactive metabolites [8].

Advanced Formulation and Colon-Targeted Drug Delivery System Development

Utilize unformulated 5-ASA as the model BCS Class IV drug [7] for designing and testing novel drug delivery systems. Its low solubility and permeability profile make it an ideal candidate for evaluating the performance of nanoformulations, polymeric conjugates, and other controlled-release technologies aimed at enhancing local colonic delivery [8]. The documented pH-dependent solubility (e.g., 50 mg/mL in 1M HCl) provides a clear benchmark for assessing solubility enhancement strategies .

Pharmacogenomics and Metabolism Research

Employ 5-ASA as the primary substrate for studying arylamine N-acetyltransferase (NAT2) enzyme kinetics and pharmacogenomics. The quantitative data showing a 27- to 645-fold higher catalytic efficiency for 5-ASA over its isomer 4-ASA [7] establishes it as a highly selective probe for NAT2 activity. This is crucial for experiments investigating the impact of genetic polymorphisms on drug metabolism, inactivation, and therapeutic response in the context of IBD [8].

Analytical Method Development and Quality Control

Use 5-ASA as a reference standard for developing and validating analytical methods (e.g., HPLC, MECC, DPPH• assay) for pharmaceutical quality control [7]. The existence of validated, compendial-grade methods directly compared to USP standards ensures that 5-ASA can be reliably used to establish system suitability, linearity, and accuracy for the quantitation of active pharmaceutical ingredients and impurities in raw materials and finished dosage forms [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Aminosalicylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.